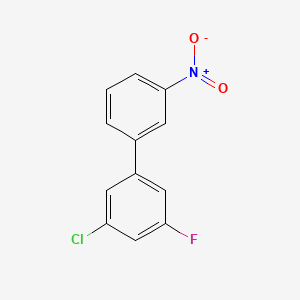

1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene

Description

1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene (CAS: 1355247-83-4) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine, fluorine, and a 3-nitrophenyl group. This trifunctionalized structure imparts unique electronic and steric properties, making it valuable in agrochemical, pharmaceutical, and materials science research. The chlorine and fluorine atoms act as electron-withdrawing groups (EWGs), while the nitro group enhances electrophilicity, influencing reactivity in cross-coupling reactions and crystal packing .

Propriétés

IUPAC Name |

1-chloro-3-fluoro-5-(3-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClFNO2/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(6-8)15(16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFZOQWCPOYMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742788 | |

| Record name | 3-Chloro-5-fluoro-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-83-4 | |

| Record name | 3-Chloro-5-fluoro-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of 1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems can enhance the production yield and reduce the reaction time.

Analyse Des Réactions Chimiques

Types of Reactions

1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of the fluorine atom with a nucleophile, such as an amine or thiol, under basic conditions.

Electrophilic Aromatic Substitution (EAS): The compound can participate in reactions like nitration, sulfonation, and halogenation, where the nitro group directs the incoming electrophile to the meta position.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation are used under acidic conditions.

Major Products Formed

Nucleophilic Aromatic Substitution: Products include substituted anilines or thiophenols.

Electrophilic Aromatic Substitution: Products include meta-substituted nitro, sulfonic acid, or halogen derivatives.

Applications De Recherche Scientifique

1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.

Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mécanisme D'action

The mechanism of action of 1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups, such as the nitro and chloro groups, influences its reactivity and interaction with nucleophiles and electrophiles . The compound can form covalent bonds with target molecules, leading to the formation of stable complexes that can modulate biological activities.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related halogenated nitrobenzenes (Table 1).

Substituent Effects

- Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) in 1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene increases electrophilicity compared to methoxy (-OCH₃) analogues, facilitating nucleophilic aromatic substitution (SNAr) reactions . Fluorine vs. Chlorine: Fluorine’s smaller atomic radius reduces steric hindrance but provides stronger inductive electron withdrawal, enhancing stability against hydrolysis compared to chlorine .

Steric and Crystallographic Properties :

Physicochemical Properties

- Solubility: The nitro and halogen substituents reduce aqueous solubility compared to non-halogenated analogs. Fluorine slightly improves lipid solubility, enhancing membrane permeability in bioactive derivatives .

- Thermal Stability : Compounds with trifluoromethyl groups (e.g., 1-Chloro-3-nitro-5-(trifluoromethyl)benzene) exhibit higher thermal stability due to strong C-F bonds .

Activité Biologique

1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene (C₆H₃ClFNO₂) is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene is characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzene ring. Its structural formula can be represented as follows:

This compound exhibits unique chemical properties due to the electron-withdrawing effects of the nitro and halogen substituents, influencing its reactivity and interaction with biological targets.

The biological activity of 1-chloro-3-fluoro-5-(3-nitrophenyl)benzene is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The presence of halogen atoms enhances lipophilicity, allowing for better membrane permeability and potential bioactivity. It may act through mechanisms such as:

- Enzyme Inhibition: Compounds with similar structures have shown potential in inhibiting enzymes involved in cancer progression.

- Receptor Modulation: The compound may interact with specific receptors, altering signaling pathways associated with cell proliferation and apoptosis.

Cytotoxicity Studies

Research has indicated that 1-chloro-3-fluoro-5-(3-nitrophenyl)benzene exhibits significant cytotoxic effects against various cancer cell lines. A summary of findings from relevant studies is presented below:

| Cell Line | IC₅₀ (μM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis |

| HeLa (Cervical Cancer) | 12.41 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.25 | Cytotoxicity observed |

These values suggest that the compound has promising anticancer properties, potentially acting as a lead compound for further drug development.

Case Studies

-

Study on Antitumor Activity:

A study evaluated the antitumor activity of 1-chloro-3-fluoro-5-(3-nitrophenyl)benzene against human breast adenocarcinoma cells (MCF-7). The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, with an IC₅₀ value of approximately 15.63 μM. Flow cytometry analysis revealed that the compound induced apoptosis through caspase activation. -

Mechanistic Insights:

Another research effort focused on understanding the mechanism behind the observed cytotoxicity. The study demonstrated that the compound could induce oxidative stress in cancer cells, leading to DNA damage and subsequent cell death. This was evidenced by increased levels of reactive oxygen species (ROS) and DNA strand breaks in treated cells.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals the unique biological profile of 1-chloro-3-fluoro-5-(3-nitrophenyl)benzene:

| Compound | IC₅₀ (μM) | Mechanism |

|---|---|---|

| 1-Chloro-4-nitrobenzene | 20.00 | Mutagenic activity |

| 1-Fluoro-3-(3-nitrophenyl)benzene | 18.50 | Moderate cytotoxicity |

| 1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene | 15.63 | Induces apoptosis via ROS generation |

The data suggest that while other compounds exhibit varying degrees of toxicity and mechanisms, 1-chloro-3-fluoro-5-(3-nitrophenyl)benzene demonstrates a distinct capacity for inducing apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.